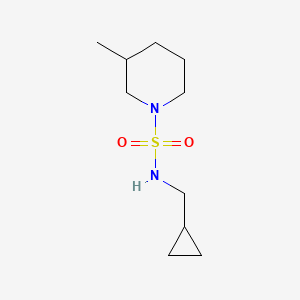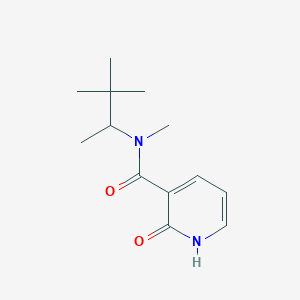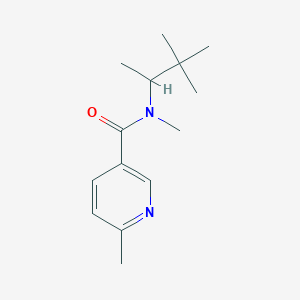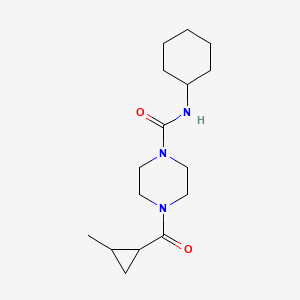![molecular formula C13H16BrNO2 B7494955 N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7494955.png)
N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide, also known as BrP-LPA, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is a potent agonist of the lysophosphatidic acid (LPA) receptor, which is involved in a variety of physiological processes such as cell proliferation, migration, and survival. In
Wirkmechanismus
N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide activates LPA receptors by binding to the receptor and inducing a conformational change that leads to downstream signaling. This signaling can activate various pathways such as the Rho/ROCK pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. These pathways are involved in various cellular processes such as cytoskeletal rearrangement, cell migration, and cell survival.
Biochemical and Physiological Effects:
The activation of LPA receptors by N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide can have various biochemical and physiological effects. For example, it can stimulate the proliferation and migration of cancer cells, which is why it has been studied as a potential target for cancer therapy. It can also induce the release of inflammatory cytokines, which is why it has been studied in the context of inflammation and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide in lab experiments is its potency and selectivity for LPA receptors. This allows researchers to study the specific effects of LPA receptor activation without interference from other signaling pathways. However, one limitation is that the effects of N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide may not fully reflect the effects of endogenous LPA, which is produced by cells in the body.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide. One direction is to investigate its potential as a therapeutic target for cancer and other diseases. Another direction is to study its effects on specific cell types and tissues, as well as its interactions with other signaling pathways. Additionally, the development of new analogs of N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide may lead to compounds with improved potency and selectivity for LPA receptors.
Synthesemethoden
The synthesis of N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide involves several steps, starting with the preparation of 3-bromophenylethanol. This compound is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxolaneamine to produce N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide has been shown to be a useful tool in scientific research, particularly in the study of LPA receptor signaling pathways. It has been used to investigate the role of LPA receptors in various cellular processes such as cell migration, proliferation, and survival. N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide has also been used to study the effects of LPA receptor activation on the immune system, nervous system, and cardiovascular system.
Eigenschaften
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9(10-4-2-5-11(14)8-10)15-13(16)12-6-3-7-17-12/h2,4-5,8-9,12H,3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRHKKMBNRPLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one](/img/structure/B7494921.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylcyclopropyl)methanone](/img/structure/B7494927.png)

![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)
![2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494950.png)
![2,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B7494959.png)
![1-(3-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one](/img/structure/B7494979.png)
